molecular formula C11H10FNO B1442858 4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile CAS No. 1247651-44-0

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile

Cat. No. B1442858
M. Wt: 191.2 g/mol
InChI Key: WJPWNPFLUIHBNK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . It also has a nitrile group (-CN), a methyl group (-CH3), and a ketone group (C=O) in its structure .


Synthesis Analysis

While specific synthesis methods for “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” were not found, similar compounds have been synthesized using various methods. For instance, new derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For example, differential scanning calorimetry (DSC) can be used to study the thermodynamic properties .

Scientific Research Applications

  • Scientific Field: Thermodynamics and Liquid Crystal Research

    • Application: The compound 4-cyano-3-fluorophenyl 4-pentylbenzoate, which has a similar structure, is used in the study of liquid crystals .
    • Method: The polymorphism and thermodynamic properties of this compound were studied using adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
    • Results: Seven phases were identified, including the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The thermodynamic quantities of the transitions were determined .
  • Scientific Field: Forensic Toxicology

    • Application: Synthetic cathinones, which may include compounds similar to “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile”, are a major group among novel psychoactive substances (NPS) and pose a significant threat to health .
    • Method: Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .
    • Results: 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022 . Some of these new agents already posed a threat, as the first cases of poisonings, including fatal ones, have been reported .

Safety And Hazards

The safety data sheet (SDS) provides information on the potential hazards of a chemical compound. It includes information on its toxicity, health effects, first aid measures, storage, disposal, protective equipment, and spill-handling procedures .

Future Directions

The future directions in the study of “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, developing new synthetic methods, and investigating its mechanism of action .

properties

IUPAC Name

4-(3-fluorophenyl)-3-methyl-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-8(5-6-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPWNPFLUIHBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)C(=O)C1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Jabeen, CA de March, H Matsunami… - International Journal of …, 2021 - mdpi.com
Olfactory receptors (ORs) constitute the largest superfamily of G protein-coupled receptors (GPCRs). ORs are involved in sensing odorants as well as in other ectopic roles in non-nasal …
Number of citations: 10 www.mdpi.com

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